D[LEU4,LYS8]-VP TFA

Vasopressin receptor pharmacology GPCR selectivity profiling V1b receptor agonism

D[LEU4,LYS8]-VP TFA is a synthetic vasopressin analog engineered with D-Leu⁴ and Lys⁸ substitutions, enabling exclusive activation of the V1b receptor. With a 400- to 23,750-fold selectivity window over V1a, V2, and oxytocin receptors, this compound eliminates off-target confounding effects observed with arginine vasopressin, desmopressin, or terlipressin. It serves as a full agonist for both PLC and MAPK pathways, induces receptor internalization, and is the only validated V1b-selective tool for rat and mouse in vivo studies. Researchers investigating V1b-mediated ACTH release, insulin secretion, or stress-axis regulation should prioritize this peptide over non-selective analogs to ensure receptor-specific pharmacological conclusions.

Molecular Formula C47H67N11O11S2
Molecular Weight 1026.2 g/mol
CAS No. 42061-33-6
Cat. No. B561572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD[LEU4,LYS8]-VP TFA
CAS42061-33-6
Molecular FormulaC47H67N11O11S2
Molecular Weight1026.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N
InChIInChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyQGZMLGLFLYCDQT-PEAOEFARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D[LEU4,LYS8]-VP TFA (CAS 42061-33-6): A Selective V1b Vasopressin Receptor Agonist for Preclinical Pharmacology Research


D[LEU4,LYS8]-VP TFA (CAS 42061-33-6) is a synthetic peptide analog of vasopressin, supplied as a trifluoroacetate salt . Structurally modified with D-leucine at position 4 and lysine at position 8, this compound functions as a selective agonist of the vasopressin V1b receptor [1]. The free base form has a molecular weight of 1026.2 g/mol, and the compound is characterized by weak antidiuretic, vasopressor, and in vitro oxytocic activities relative to native vasopressin [2].

Why D[LEU4,LYS8]-VP TFA Cannot Be Substituted with Generic Vasopressin Analogs in V1b-Focused Studies


Generic vasopressin analogs such as arginine vasopressin, desmopressin, and terlipressin exhibit promiscuous receptor activation profiles across V1a, V1b, V2, and oxytocin receptors, confounding interpretation of V1b-specific signaling outcomes [1]. Substituting D[LEU4,LYS8]-VP TFA with these compounds introduces off-target activation that obscures receptor-specific pharmacology. The following quantitative evidence establishes the distinct receptor selectivity profile that defines this compound's utility as a V1b-selective research tool.

Quantitative Differentiation Evidence: D[LEU4,LYS8]-VP TFA vs. Vasopressin Analogs and V1b Agonists


Receptor Binding Affinity: V1b Selectivity vs. Off-Target Receptors

D[LEU4,LYS8]-VP TFA demonstrates a 400-fold selectivity ratio for the V1b receptor (Ki = 0.16 nM) over the oxytocin receptor (Ki = 64 nM), a 625-fold ratio over the V2 receptor (Ki = 100 nM), and a 23,750-fold ratio over the V1a receptor (Ki = 3,800 nM) . In comparison, the related V1b agonist d[Cha4]AVP exhibits a 126-fold V1a selectivity ratio (Ki = 1.2 nM for V1b vs. 151 nM for V1a), a 200-fold V2 selectivity ratio, and a 625-fold oxytocin selectivity ratio .

Vasopressin receptor pharmacology GPCR selectivity profiling V1b receptor agonism

Comparative Receptor Affinity Across Species: Rat vs. Human vs. Mouse V1b

D[LEU4,LYS8]-VP TFA exhibits species-dependent V1b receptor affinity with Ki values of 0.16 nM for rat, 0.52 nM for human, and 1.38 nM for mouse V1b receptors [1]. This species selectivity profile is distinct from d[Cha4]AVP, which was characterized as selective primarily for human receptors with a Ki of 1.2 nM for human V1b but limited rodent selectivity [2].

Species-specific pharmacology V1b receptor binding Translational research tools

Functional Selectivity: Antidiuretic and Vasopressor Activity vs. Native Vasopressin

D[LEU4,LYS8]-VP TFA exhibits weak antidiuretic and vasopressor activities compared to native vasopressin (AVP) . This functional profile confirms that the compound's high V1b binding selectivity translates into reduced activation of V2-mediated antidiuretic pathways and V1a-mediated vasopressor pathways at concentrations sufficient for V1b activation [1].

Functional pharmacology V2 receptor activity V1a receptor activity

Full Agonist Efficacy: Phospholipase C and MAPK Signaling in V1b-Expressing Cells

In AtT20 cells stably transfected with the rat V1b receptor, D[LEU4,LYS8]-VP behaves as a full agonist on both phospholipase C and MAPK signaling assays [1]. It also induces internalization of enhanced green fluorescent protein-tagged human and mouse V1b receptors, confirming full agonist behavior at the receptor level [1]. This contrasts with partial agonists that may not fully recapitulate endogenous V1b signaling cascades [2].

GPCR signal transduction Functional agonism V1b-mediated signaling

Validated Application Scenarios for D[LEU4,LYS8]-VP TFA Based on Quantitative Evidence


In Vivo V1b Receptor Pharmacology Studies in Rodent Models

This compound is the first validated V1b-selective agonist for rat and mouse species, enabling definitive in vivo studies of V1b receptor-mediated physiological processes without off-target activation of V1a, V2, or oxytocin receptors [1]. Its 400- to 23,750-fold selectivity window over other vasopressin/oxytocin receptors makes it the only appropriate tool for attributing observed effects specifically to V1b activation . Researchers investigating V1b-mediated ACTH release, insulin secretion, or stress axis regulation in rodents should prioritize this compound over non-selective vasopressin analogs.

GPCR Signaling Studies Requiring Full Agonist V1b Activation

For studies examining complete V1b receptor signaling cascades—including both phospholipase C and MAPK pathway activation—this compound provides full agonist efficacy comparable to native AVP [1]. The demonstrated receptor internalization capacity confirms its utility in studies of V1b receptor trafficking, desensitization, and resensitization dynamics [1]. Researchers should select this compound over partial agonists when the experimental objective requires characterization of the full repertoire of V1b-mediated intracellular signaling events.

Structure-Activity Relationship (SAR) Studies of Vasopressin Analogs

The D-leucine at position 4 and lysine at position 8 substitutions define a selectivity-enhancing modification pattern that serves as a reference scaffold for V1b receptor SAR investigations [1]. The comprehensive selectivity data across four receptor subtypes (V1b, oxytocin, V2, V1a) provide a benchmark against which new vasopressin analogs can be quantitatively compared . Procurement of this compound supports systematic SAR programs aimed at developing next-generation V1b-selective ligands.

Endocrine Research on Stress Hormone Regulation

At low doses, this compound stimulates ACTH release from mouse pituitary and insulin release from perfused rat pancreas with efficiency comparable to native vasopressin, while lacking the confounding antidiuretic and vasopressor effects of non-selective analogs [1]. This makes it the preferred tool for dissecting the specific contribution of V1b receptor activation to hypothalamic-pituitary-adrenal axis regulation and metabolic hormone secretion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for D[LEU4,LYS8]-VP TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.